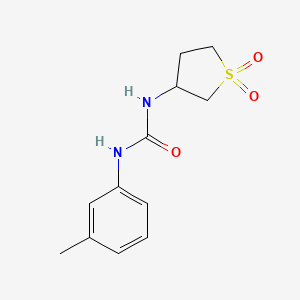
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity in biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C10H13N2O3S with a molecular weight of 233.33 g/mol. The compound features a tetrahydrothiophene ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N2O3S |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | UBBGZHCUXMJPOH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. For instance, it acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability and cardiac function .
Pharmacological Studies
Recent studies have indicated that derivatives of this compound exhibit promising pharmacological profiles:
- GIRK Channel Activation : A study highlighted the discovery of several derivatives that act as potent GIRK channel activators, with some exhibiting nanomolar potency and improved metabolic stability compared to traditional compounds .
- Anticancer Activity : Research has demonstrated selective toxicity against various cancer cell lines. For example, compounds derived from this scaffold showed significant inhibitory effects on leukemia cell lines (K562 and HL-60), indicating potential applications in cancer therapy .
Case Studies
-
GIRK Channel Activators :
- A series of compounds based on the structure of this compound were synthesized and tested for their ability to activate GIRK channels. The findings revealed that these compounds could significantly enhance potassium ion currents in neuronal cells, suggesting their utility in treating conditions like epilepsy and cardiac arrhythmias .
- Anticancer Screening :
Propriétés
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-3-2-4-10(7-9)13-12(15)14-11-5-6-18(16,17)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXCYFXBOPWKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














